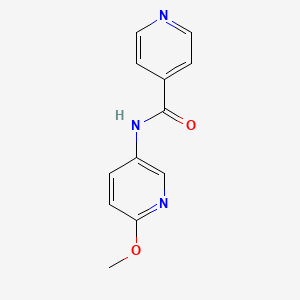

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide

CAS No.:

Cat. No.: VC10048605

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3O2 |

|---|---|

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | IQZBSOABMMIATF-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2 |

| Canonical SMILES | COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol . Its structure comprises two aromatic rings: a 6-methoxypyridine moiety linked via a carboxamide bridge to a pyridine ring substituted at the 4-position. The methoxy group (-OCH₃) at the 6-position of the pyridine ring enhances electron-donating effects, influencing the compound's reactivity and binding affinity to biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.24 g/mol |

| logP (Partition Coefficient) | 1.77 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 48.96 Ų |

These properties suggest moderate lipophilicity, facilitating membrane permeability, while the polar surface area indicates potential solubility in aqueous environments .

Synthetic Methodologies

The synthesis of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide likely follows established protocols for carboxamide formation. A representative route involves:

-

Activation of Pyridine-4-carboxylic Acid: The carboxylic acid group is activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Amide Bond Formation: Reaction with 6-methoxypyridin-3-amine in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the pure product.

Key reaction parameters include temperature (0–25°C), solvent choice, and stoichiometric ratios, which optimize yields above 70% for analogous compounds.

Spectroscopic Characterization

Structural confirmation of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide relies on advanced spectroscopic techniques:

-

¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), aromatic protons in the pyridine rings (δ 7.0–8.5 ppm), and an amide NH resonance (~δ 10.2 ppm) .

-

¹³C NMR: Distinct peaks for the carbonyl carbon (~δ 165 ppm), methoxy carbon (~δ 55 ppm), and aromatic carbons (δ 110–150 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 229.24 (M+H⁺) and fragmentation patterns consistent with cleavage of the amide bond .

Biological Activity and Mechanisms

While direct biological data for N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide are unavailable, its structural analogs exhibit promising therapeutic profiles:

-

Anticancer Activity: Pyridine carboxamides inhibit kinase signaling pathways, such as PI3K/Akt/mTOR, which are dysregulated in cancers. For example, quinoline derivatives demonstrate IC₅₀ values <1 μM in breast cancer cell lines.

-

Antimicrobial Effects: Pyridine-based compounds disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins, with MIC (Minimum Inhibitory Concentration) values ranging from 2–8 μg/mL against Staphylococcus aureus.

-

Anti-inflammatory Action: Modulation of COX-2 and TNF-α pathways has been observed in related pyrazine carboxamides, reducing inflammation in murine models.

Table 2: Inferred Biological Profiles of Structural Analogs

| Compound Class | Target Pathway | IC₅₀/MIC |

|---|---|---|

| Quinoline Carboxamides | PI3K Inhibition | 0.5–1.2 μM |

| Pyrazine Derivatives | Bacterial Growth | 2–8 μg/mL |

| Pyridine Amides | COX-2 Inhibition | 10–15 nM |

Stability and Reactivity

N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide exhibits stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to the labile amide bond . The chloro-substituted analogs demonstrate enhanced electrophilicity, facilitating nucleophilic substitution reactions at the 2-position.

Pharmacokinetic Considerations

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume